CID 68463926

Description

Properties

CAS No. |

5001-51-4 |

|---|---|

Molecular Formula |

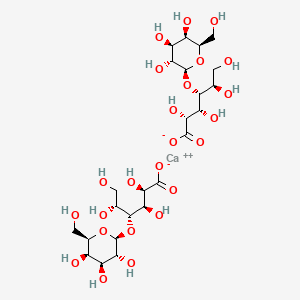

C12H22CaO12 |

Molecular Weight |

398.37 g/mol |

IUPAC Name |

calcium;bis((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate);dihydrate |

InChI |

InChI=1S/C12H22O12.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 |

InChI Key |

IILKKXYAMBLNBJ-WWNCWODVSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Other CAS No. |

5001-51-4 |

Related CAS |

96-82-2 (Parent) |

Synonyms |

calcium lactobionate anhydrous copper lactobionate ferric lactobionate lactobionate lactobionic acid lactobionic acid, calcium salt (2:1) lactobionic acid, monosodium salt |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Calcium Lactobionate

Biotechnological Production Routes

The biotechnological synthesis of calcium lactobionate (B10762962) is broadly categorized into enzymatic bioconversion processes and microbial fermentation approaches. Both methods focus on the initial production of lactobionic acid from lactose (B1674315), which is then neutralized with a calcium salt, typically calcium hydroxide (B78521), to yield calcium lactobionate. scielo.brresearchgate.net

Enzymatic Bioconversion Processes

Enzymatic bioconversion utilizes isolated and often immobilized enzyme systems to catalyze the transformation of lactose into lactobionic acid. This approach offers high specificity and can lead to high-purity products.

A key enzymatic system for lactobionic acid production is the glucose-fructose-oxidoreductase (GFOR) and gluconolactonase (GL) complex, notably found in the periplasm of the bacterium Zymomonas mobilis. scielo.br This dual-enzyme system operates through a "ping-pong" mechanism. scielo.br

The process begins with the GFOR enzyme (EC 1.1.99.28) catalyzing the oxidation of lactose to lactobiono-δ-lactone. scielo.br This reaction requires a co-substrate, fructose (B13574), which is simultaneously reduced to sorbitol. The fructose acts as a regenerative substrate for the NADPH cofactor essential for the reaction. scielo.br Subsequently, the gluconolactonase (GL) enzyme (EC 3.1.1.17) hydrolyzes the lactobiono-δ-lactone intermediate to form lactobionic acid. scielo.br To produce calcium lactobionate specifically, calcium hydroxide is added to the reaction medium to maintain a stable pH. As the lactobionic acid is formed, the calcium hydroxide neutralizes it, resulting in the formation of calcium lactobionate. scielo.brresearchgate.net

The GFOR/GL enzyme system from Zymomonas mobilis exhibits a degree of substrate specificity. While its natural substrates are glucose and fructose, it can also process other aldoses. nih.gov However, the affinity of the enzyme system for these substrates varies. Studies have shown a decreasing order of affinity as follows: glucose, maltose, galactose, and then lactose. nih.gov This lower affinity for lactose compared to other sugars can influence the reaction rate. scielo.br

Kinetic studies on the production of different lactobionate salts using immobilized Zymomonas mobilis cells have provided valuable data. In one study, the production of calcium lactobionate yielded a conversion rate of 84%. researchgate.netfigshare.com The kinetics for sodium, potassium, and calcium lactobionates differ, partly due to the stoichiometry of the salt formation. scielo.br

| Parameter | Sodium Lactobionate | Potassium Lactobionate | Calcium Lactobionate |

|---|---|---|---|

| Yield (%) | 74 | 77 | 84 |

| Purity (%) | ~95 | ~95 | ~95 |

Optimizing the conditions for the GFOR/GL enzyme system is crucial for maximizing the yield and stability of the biocatalyst. Key parameters that are controlled include pH and temperature. The optimal pH for the activity of the GFOR/GL complex from Zymomonas mobilis is generally around 6.4. scielo.brnih.gov Maintaining this pH is critical, as the production of lactobionic acid will naturally lower the pH of the medium, which can inhibit enzyme activity. scielo.brresearchgate.net

Temperature also plays a significant role. For free, permeabilized Zymomonas mobilis cells, the optimal temperature range is between 39°C and 45°C. nih.gov When the cells are immobilized in calcium alginate, the optimal temperature for the highest GFOR/GL activity shifts slightly higher to a range of 47-50°C. nih.gov However, for a 24-hour bioconversion run, a combination of pH 6.4 and a temperature of 47°C has been found to yield the best results. nih.gov

Immobilization of the Zymomonas mobilis cells, often in calcium alginate beads, is a common strategy to enhance the stability and reusability of the enzyme system. scielo.brnih.gov This technique protects the enzymes from harsh environmental conditions and simplifies the separation of the biocatalyst from the product at the end of the reaction. nih.govijournalse.orgscielo.br An immobilized biocatalyst has been shown to be reusable for multiple batches while preserving its enzymatic activity. nih.gov

Microbial Fermentation Approaches

Microbial fermentation utilizes whole microbial cells as biocatalysts for the production of lactobionic acid. This method can be more cost-effective than using purified enzymes, as it bypasses the need for enzyme isolation and purification.

Several microbial strains have been identified and utilized for their ability to produce lactobionic acid from lactose.

Zymomonas mobilis : As previously discussed, this gram-negative, facultative anaerobic bacterium is a primary source of the GFOR/GL enzyme system. walshmedicalmedia.com Whole cells of Zymomonas mobilis, often permeabilized to increase substrate access to the periplasmic enzymes, are used directly in fermentation processes. researchgate.net The production of lactobionic acid by Zymomonas mobilis is notable for its high purity, free from racemic isomers, making it suitable for pharmaceutical applications. walshmedicalmedia.comresearchgate.net

Pseudomonas taetrolens : This bacterial species is another efficient producer of lactobionic acid. mdpi.comresearchgate.net It utilizes a lactose oxidation pathway involving a membrane-bound dehydrogenase that oxidizes lactose to lactobiono-δ-lactone, which is then hydrolyzed by a lactonase. ndpublisher.in Fermentation with Pseudomonas taetrolens has been shown to produce high titers of lactobionic acid, with studies demonstrating yields as high as 180 g/L in shake-flask cultures under optimized conditions. nih.govresearchgate.net The use of whey, a lactose-rich byproduct of the dairy industry, as a substrate for Pseudomonas taetrolens fermentation makes this a cost-effective and environmentally friendly production method. mdpi.com The pH is typically controlled around 6.5 during fermentation. joaat.com

Metabolic Engineering Strategies for Enhanced Yield

Metabolic engineering offers powerful tools to enhance the production of lactobionic acid (LBA) by optimizing microbial strains to improve yield, productivity, and efficiency. mdpi.comnrfhh.comnih.gov These strategies focus on manipulating the genetic and regulatory processes within microorganisms to direct metabolic pathways toward the desired product. mdpi.comnih.gov

Key metabolic engineering approaches for enhancing LBA yield include:

Overexpression of Key Enzymes: A primary strategy is to increase the expression of the enzymes directly responsible for the conversion of lactose to LBA. In Pseudomonas taetrolens, the lactose-oxidizing enzyme was identified as quinoprotein glucose dehydrogenase (GDH). nih.govacs.org By homologously expressing the membrane-bound GDH1 gene, researchers achieved a 17% increase in LBA productivity in a batch fermentation, reaching 8.70 g/L/h compared to the wild type's 7.41 g/L/h. nih.govacs.org

Heterologous Expression: Introducing genes from one organism into another can create more robust or efficient production strains. The glucose-fructose oxidoreductase (GFOR) gene from Zymomonas mobilis, an enzyme capable of lactose oxidation, was expressed in Escherichia coli. nih.govresearchgate.net This recombinant E. coli produced 2.6 times more LBA from whey-derived lactose than the original Z. mobilis strain. nih.gov Similarly, a novel glucose dehydrogenase (GDH1) from a newly screened strain, Pseudomonas fragi NL20W, was heterologously expressed in Pseudomonas putida KT2440, resulting in a remarkable 486.1% increase in the LBA yield. nih.gov

Pathway Optimization: Redirecting metabolic flux is crucial for maximizing product yield. nrfhh.com This can involve modifying central metabolic pathways to increase the availability of precursors or blocking competing pathways that consume the substrate or intermediate products. nrfhh.comnih.gov For instance, in the context of producing other organic acids, knocking out genes for byproduct formation, such as ethanol (B145695) production in Z. mobilis, has proven effective in diverting carbon flux towards the desired acid. frontiersin.org

These genetic manipulations create "cellular factories" that are more efficient at converting substrates like lactose into high-value products like lactobionic acid. mdpi.com

Table 1: Examples of Metabolic Engineering Strategies for Enhanced Lactobionic Acid (LBA) Production

| Engineered Microorganism | Genetic Modification Strategy | Key Enzyme(s) | Substrate | Improvement in LBA Production | Reference(s) |

| Pseudomonas taetrolens | Homologous overexpression | Quinoprotein Glucose Dehydrogenase (GDH1) | Lactose | 17% increase in productivity (to 8.70 g/L/h) | nih.gov, acs.org |

| Escherichia coli | Heterologous expression | Glucose-Fructose Oxidoreductase (GFOR) from Zymomonas mobilis | Whey-derived lactose | 2.6-fold higher production than donor strain | nih.gov, researchgate.net |

| Pseudomonas putida KT2440 | Heterologous expression | Glucose Dehydrogenase (GDH1) from Pseudomonas fragi NL20W | Lactose | 486.1% increase in yield | nih.gov |

Bioreactor Design and Process Kinetics in Calcium Lactobionate Fermentation

The design and operation of bioreactors are critical for the successful large-scale production of calcium lactobionate via fermentation. Key parameters such as pH, temperature, aeration, and agitation must be carefully controlled to maximize productivity and yield. lbtu.lv

The general biocatalytic process involves the oxidation of lactose, which forms lactobiono-δ-lactone as an intermediate product. This lactone is subsequently hydrolyzed to lactobionic acid. caldic.comndpublisher.in To produce calcium lactobionate directly, the pH of the fermentation broth is kept constant by the controlled addition of a calcium-containing base, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). jst.go.jpgoogle.com This neutralizes the forming acid and precipitates the calcium salt.

Bioreactor Conditions and Kinetics:

pH Control: Maintaining an optimal pH is crucial. For Pseudomonas species, the lactose-oxidizing enzymes function best at a pH above 6.0. d-nb.info Inadequate pH control can inhibit enzyme activity and slow down the conversion rate. d-nb.inforesearchgate.net

Temperature: The fermentation is typically carried out under mild temperature conditions, generally between 25°C and 50°C, depending on the optimal temperature for the specific microorganism's enzymes. caldic.comndpublisher.in

Aeration and Agitation: Sufficient oxygen supply is vital for the oxidative conversion of lactose. hefjournal.org Agitation, measured in revolutions per minute (rpm), ensures homogeneity of the medium and enhances mass transfer of oxygen and nutrients. hefjournal.orgfrontiersin.org For example, in the production using P. taetrolens, continuous aeration at 0.5 L/min and agitation at 350 rpm have been used. hefjournal.org

Process Kinetics: The rate of LBA production is influenced by substrate concentration, cell density, and the specific activity of the enzymes. In a 3 L bioreactor using Pseudomonas fragi NL20W, a productivity of 3.09 g/L/h was achieved with a 100% yield from whey powder. nih.gov A genetically engineered Pseudomonas taetrolens strain reached a productivity of 8.70 g/L/h in a 5 L bioreactor. nih.govacs.org However, at high product concentrations, issues like the flocculation of calcium lactate (B86563) can occur, which may impede the fermentation process. Studies have shown that increased stirring speeds can induce earlier flocculation. researchgate.net

Table 2: Bioreactor Parameters and Performance in Lactobionic Acid (LBA) Fermentation

| Microorganism | Bioreactor Volume | Substrate | Key Process Parameters | LBA Productivity/Yield | Reference(s) |

| Recombinant P. taetrolens | 5 L | Lactose | Batch fermentation | 8.70 g/L/h | nih.gov, acs.org |

| Pseudomonas fragi NL20W | 3 L | Whey powder (300 g/L lactose) | Batch fermentation | 3.09 g/L/h; 100% yield | nih.gov |

| Pseudomonas taetrolens | 4 L | Sweet and Acid Whey | pH and DO control, 30°C, 350 rpm | Up to 59.9% LBA yield | hefjournal.org |

| Engineered N. crassa F5 | Shake Flask | Deproteinized cheese whey | 27-hour cultivation | ~1.37 g/L/h; ~37 g/L titer | researchgate.net |

Valorization of Renewable Substrates (e.g., Whey)

The use of renewable and low-cost substrates is a key strategy for making the biotechnological production of calcium lactobionate economically feasible and environmentally sustainable. lbtu.lv Whey, a major byproduct of the cheese and casein industries, is an ideal substrate due to its high lactose content (approximately 5%). lbtu.lvmdpi.com

The valorization of whey for LBA production offers a dual benefit: it provides a cheap raw material for fermentation and addresses the environmental challenge of whey disposal. lbtu.lvfrontiersin.org

Whey as a Substrate: Both sweet whey and acid whey have been investigated for LBA production. Whey permeate, the liquid remaining after the removal of valuable proteins, is particularly suitable as it consists mainly of lactose, water, and minerals. mdpi.com Pseudomonas taetrolens has been identified as an effective microorganism for converting lactose in whey to LBA. lbtu.lvmdpi.com

Process Optimization for Whey: The composition of whey can affect fermentation performance. Acid whey, with its lower pH and higher concentrations of lactic acid and salts, presents more challenges than sweet whey. hefjournal.orgmdpi.com Research has focused on optimizing conditions to improve the suitability of acid whey, such as by creating mixtures of sweet and acid whey or by supplementing the medium. researchgate.nethefjournal.orgmdpi.com Studies show that factors like protein concentration and the presence of certain ions (e.g., Mn²⁺ and Mg²⁺) are important for the growth of P. taetrolens and subsequent LBA yield. mdpi.com

Successful Applications: Several studies have demonstrated the successful use of whey. An engineered Neurospora crassa strain produced approximately 37 g/L of LBA from deproteinized cheese whey. researchgate.net Using Pseudomonas fragi NL20W, a 100% conversion of lactose from whey powder into LBA was achieved in a bioreactor. nih.gov In Benin, traditional cheese whey was used as a direct substrate for P. taetrolens, converting 66% of the lactose into LBA without nutrient supplementation or pH control, highlighting the robustness of the bioprocess. frontiersin.org

Immobilized Cell and Enzyme Technology in Calcium Lactobionate Biosynthesis

Immobilized Whole-Cell Systems: In this method, microbial cells are entrapped within or attached to a solid support matrix. Zymomonas mobilis cells immobilized in calcium alginate beads have been effectively used to produce calcium lactobionate from lactose and fructose. sci-hub.seresearchgate.net This system demonstrated excellent reusability, with the immobilized biocatalyst maintaining its enzymatic activity for up to 23 consecutive 24-hour batches. researchgate.netnih.gov The immobilized cells also showed good storage stability, retaining activity for up to 120 days. researchgate.netnih.gov The bioconversion using immobilized Z. mobilis was successfully scaled from a 0.2 L to a 3.0 L reactor, indicating its potential for industrial-level production. researchgate.netresearchgate.net

Immobilized Enzyme Systems: Isolating and immobilizing the specific enzymes responsible for lactose oxidation provides a method for producing high-purity LBA. nih.govmdpi.com

An extracellular lactose-oxidizing enzyme from the fungus Paraconiothyrium sp. was immobilized on a cation exchange resin. This immobilized enzyme completely converted 18.5% (w/v) lactose into calcium lactobionate in a batch reaction. jst.go.jpresearchgate.net

A multi-enzyme system comprising cellobiose (B7769950) dehydrogenase (CDH) and laccase has been immobilized on chitosan (B1678972) microspheres. mdpi.com In this system, one enzyme (PchCDH) was immobilized while the other (CuLAC) remained free, which proved to be the most optimal configuration, achieving nearly 100% conversion of lactose to LBA. mdpi.com Immobilizing enzymes on supports like magnetic chitosan spheres has also been shown to improve thermal stability and allow for easy recovery and reuse over multiple cycles. researchgate.net

Chemical Synthesis Methods

Chemical synthesis provides an alternative to biotechnological routes for producing lactobionic acid, the precursor to calcium lactobionate. These methods typically involve the chemical or electrochemical oxidation of lactose.

Electrochemical Oxidation Techniques for Lactobionic Acid Precursors

Electrochemical oxidation is a well-established method for converting lactose to lactobionic acid with high efficiency. nih.gov This process involves the oxidation of lactose at an electrode surface in an electrolytic cell. Yields can be very high, often exceeding 90%. lbtu.lvcaldic.com

The process typically involves:

Electrodes and Catalysts: Graphite (B72142) electrodes are commonly used. caldic.comgoogle.com The reaction is often facilitated by the presence of a catalyst, such as bromine or iodine, in the electrolyte solution. caldic.comgoogle.com Noble metal electrodes, particularly gold (Au), have been identified as excellent catalysts for the oxidation of sugars, leading to high selectivity for lactobionic acid. lbtu.lvcaldic.com

Reaction Conditions: The oxidation is carried out in an aqueous solution of lactose. To produce calcium lactobionate, calcium carbonate is added to the solution to maintain the pH above approximately 5.2 and to neutralize the lactobionic acid as it forms. caldic.comgoogle.com The reaction itself is exothermic, meaning it releases heat. google.com

Mechanism: The electrochemical oxidation of lactose first yields lactobiono-δ-lactone as the primary product. This intermediate lactone is then spontaneously or subsequently hydrolyzed in the aqueous solution to form lactobionic acid. lbtu.lvcaldic.com

A patented method describes the production of large quantities of LBA with a yield of approximately 98% through the electrolytic oxidation of lactose using graphite electrodes and an iodine or bromine catalyst in an alkaline solution. caldic.com

Heterogeneous Catalytic Oxidation Processes

Heterogeneous catalytic oxidation represents a promising chemical synthesis route, where a solid catalyst is used to facilitate the oxidation of lactose in a liquid phase. caldic.com This method can be readily integrated into existing dairy processing streams. caldic.com

Key features of this process include:

Catalyst Systems: The most common catalysts are based on noble metals supported on high-surface-area materials.

Palladium-based catalysts: The first successful implementation used palladium (Pd) and bismuth-palladium (Bi-Pd) catalysts supported on materials like carbon (C). caldic.comresearchgate.netgoogle.com The addition of bismuth to palladium enhances the catalyst's activity. google.com

Gold-based catalysts: Supported gold (Au) nanoparticles have demonstrated exceptional activity and high selectivity for the oxidation of carbohydrates like lactose. ndpublisher.inresearchgate.net Gold catalysts are particularly noted for their stability against over-oxidation, which prevents the formation of unwanted byproducts. ndpublisher.inresearchgate.net These catalysts are often supported on materials like mesoporous silica (B1680970) or alumina. researchgate.netus.es

Reaction Conditions: The oxidation is typically performed in an aqueous solution under alkaline conditions (pH 7-9) with a supply of an oxidant, usually air or molecular oxygen. researchgate.netgoogle.com

Challenges and Innovations: A primary challenge with heterogeneous catalysts is their potential for deactivation during the reaction. researchgate.net To address operational problems associated with using fine powder catalysts in slurry reactors (e.g., filtering and reuse), innovative reactor designs have been explored. One such innovation is the use of monolithic catalysts, where the Au/Al₂O₃ catalyst is incorporated into a stirrer, creating a stable and reusable system that avoids diffusion limitations. us.es

Downstream Processing for Calcium Lactobionate Purification and Isolation

Following the synthesis of calcium lactobionate, downstream processing is a critical phase aimed at purifying and isolating the final product from the reaction mixture. The complexity of the purification strategy often depends on the synthesis method employed, whether it be chemical, electrochemical, or biocatalytic. These processes are designed to remove unreacted starting materials, by-products, and other impurities. Common methodologies include precipitation, crystallization, and advanced chromatographic techniques to achieve the high purity required for its applications.

Precipitation Techniques for Lactobionate Salt Recovery

Precipitation is a conventional and effective method for the primary recovery and purification of lactobionate salts from the fermentation broth or reaction solution. ncsu.edu This technique leverages changes in solubility by altering the chemical environment, such as pH, or by introducing a solvent in which the target compound is insoluble.

One established method involves the precipitation of a basic calcium lactobionate salt. google.com In this process, crude calcium lactobionate is treated with an excess of lime (calcium hydroxide). google.com This reaction produces a basic calcium lactobionate which is poorly soluble and precipitates out of the solution. google.com The precipitated basic salt can then be easily separated from soluble impurities, such as inorganic salts, by filtration. google.comresearchgate.net To obtain the final product, the purified basic salt is suspended in water and treated with carbon dioxide in a process known as carbonation. google.com This converts the basic salt into the normal, soluble calcium lactobionate and insoluble calcium carbonate, which can be filtered off. google.comresearchgate.net The resulting pure solution of calcium lactobionate can then be concentrated to induce crystallization. google.com

Another widely used precipitation technique employs organic solvents, most commonly ethanol. mdpi.comndpublisher.in After the production of lactobionic acid or its salts, the addition of ethanol to the concentrated aqueous solution causes the lactobionate salt to precipitate, as it is significantly less soluble in the ethanol-water mixture. mdpi.comsci-hub.se For instance, adding 70% (v/v) ethanol followed by drying has been shown to yield a product with 93.71% lactobionic acid. sci-hub.se Research has demonstrated that adding ethanol to a final concentration of 75% (v/v) to a culture supernatant can result in the recovery of 98% of the lactobionic acid as a precipitate. researchgate.net This method is effective in separating the product from highly soluble impurities like fructose, which remains in the solvent. sci-hub.se The efficiency of this process can be enhanced by pre-treatment steps such as centrifugation, microfiltration, and treatment with activated carbon to remove biomass and other insoluble materials before precipitation. mdpi.com

| Precipitation Method | Reagents/Solvents | Intermediate Product | Final Product | Key Advantages | Source |

| Basic Salt Precipitation | Lime (Calcium Hydroxide), Carbon Dioxide | Basic Calcium Lactobionate | Normal Calcium Lactobionate | Removes inorganic salts without expensive reagents. | google.comresearchgate.net |

| Solvent Precipitation | Ethanol | Precipitated Lactobionate Salt | Purified Lactobionate Salt | High recovery rates; effective separation from soluble impurities like fructose. | mdpi.comsci-hub.seresearchgate.net |

Chromatographic Separation Methods for Purity Enhancement

For achieving high-purity calcium lactobionate, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative separation of lactobionic acid and its salts from impurities like unreacted lactose and by-products. mdpi.comrjptonline.org The choice of stationary phase, mobile phase, and detector is critical for effective separation. researchgate.net

Ion-exchange chromatography is a frequently employed method. ndpublisher.in When lactobionate salts are produced, the solution can be passed through cation exchange resins to replace the cation (e.g., calcium) with a proton, yielding a pure lactobionic acid solution. ndpublisher.incaldic.com This acid can then be concentrated and crystallized. caldic.com For analytical purposes, columns packed with a carboxyl functional group, such as the Shodex IC YS-50, have been used successfully. rjptonline.org

Several HPLC methods have been developed for the separation and quantification of lactobionate. One method utilizes a Bio-Rad Aminex HPX-87H column with a sulfuric acid mobile phase at 60°C, which allows for the identification of lactobionate, lactose, and sorbitol. sci-hub.se Another approach achieves complete separation of lactose, lactobionic acid, and its intermediate, lactobionolactone, using either a β-cyclodextrin or an aminopropyl-silica gel bonded-phase column with acetonitrile-aqueous buffer mixtures as the eluent. researchgate.net

The detection of these compounds, which lack a strong chromophore, is typically accomplished using a Refractive Index (RI) detector. rjptonline.orgresearchgate.net The sensitivity of the RI detector is a key parameter, with an attenuation of 64 being found suitable for optimizing the response to calcium while minimizing detector noise. rjptonline.org

| Chromatographic Method | Stationary Phase (Column) | Mobile Phase (Eluent) | Detector | Separated Compounds | Source |

| HPLC | Shodex IC YS-50 (Carboxyl functional group) | 0.7% v/v formic acid in water | Refractive Index (RI) | Calcium, Magnesium, Chloride, Gluconate, Lactobionate, Sulfate | rjptonline.org |

| HPLC | Aminex HPX-87H (Bio-Rad) | H₂SO₄, 0.05 mmol L⁻¹ | Refractive Index (RI) | Lactobionate, Sorbitol, Lactose | sci-hub.se |

| HPLC | β-Cyclodextrin bonded-phase | Acetonitrile-aqueous buffer | Refractive Index (RI) | Lactose, Lactobionic acid, Lactobionolactone | researchgate.net |

| HPLC | Aminopropyl-silica gel bonded-phase | Acetonitrile-aqueous buffer | Refractive Index (RI) | Lactose, Lactobionic acid, Lactobionolactone | researchgate.net |

| Cation Exchange Chromatography | Cation exchange resin | N/A (used for conversion) | N/A | Converts lactobionate salts to lactobionic acid | ndpublisher.incaldic.com |

Advanced Characterization and Structural Elucidation of Calcium Lactobionate

Spectroscopic Analysis for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the confirmation of the lactobionate (B10762962) structure, which consists of a galactose moiety linked to a gluconic acid unit.

In the ¹H NMR spectrum of the lactobionate anion, signals corresponding to the various protons in the sugar rings appear in distinct regions. The protons attached to carbons bearing hydroxyl groups and ether linkages typically resonate in the range of 3.50 to 4.10 ppm as complex multiplets. researchgate.net

The ¹³C NMR spectrum offers a clear count of the unique carbon atoms in the molecule. For calcium lactobionate, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the lactobionate anion. researchgate.net The chemical shifts (δ) are consistent with the proposed structure, confirming the presence of the galactose and gluconate components. researchgate.net

| Technique | Description | Observed Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. Signals for the sugar ring protons. | Multiplets observed in the 3.50 - 4.10 ppm region. researchgate.net |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Twelve distinct signals are identified, confirming the carbon backbone of the lactobionate structure. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

For calcium lactobionate, HRMS analysis confirms its molecular formula and provides insights into its fragmentation patterns. In one analysis, the mass spectrum of calcium lactobionate showed a prominent ion at a mass-to-charge ratio (m/z) of 397.0665. researchgate.netresearchgate.net This ion was attributed to the [M - (C₁₂H₂₁O₁₂)]⁺ species, which corresponds to the calcium ion adduct remaining after the loss of one lactobionate anion. researchgate.netresearchgate.net The isotopic pattern of this ion further helps to confirm the presence of the calcium atom. researchgate.net This technique is crucial for verifying the identity of the salt and for stability studies where degradation products might be present. researchgate.net

| Observed Ion (m/z) | Attributed Fragment | Significance |

|---|---|---|

| 397.0665 | [M - (C₁₂H₂₁O₁₂)]⁺ | Confirms the presence of calcium and the loss of a single lactobionate anion, aiding in the structural confirmation of the salt. researchgate.netresearchgate.net |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is essential for separating calcium lactobionate from potential impurities, such as unreacted starting materials or degradation products, thereby ensuring its quality and purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the purity assessment of pharmaceutical and food-grade compounds like calcium lactobionate. A validated stability-indicating HPLC method can accurately quantify the main compound and detect any related substances.

While a specific, detailed method for calcium lactobionate is proprietary, a typical approach would involve a Reversed-Phase (RP-HPLC) system. Such a method can effectively separate the polar lactobionate anion from other components. The United States Pharmacopeia (USP) outlines a Thin-Layer Chromatography (TLC) method for identification, which relies on similar separation principles. drugfuture.com For quantitative analysis, an HPLC method would be developed using specific columns and mobile phases to ensure adequate separation and detection, often with a refractive index detector (RID) or a UV detector at a low wavelength (~210 nm) if the impurities have a chromophore. jsmcentral.orgjsmcentral.org

| Parameter | Description |

|---|---|

| Column | C18 stationary phase (e.g., Inertsil C18-3, 4.6 mm x 150 mm, 5 µm). jsmcentral.orgjsmcentral.org |

| Mobile Phase | An isocratic or gradient mixture of an aqueous buffer (e.g., dilute phosphoric or formic acid) and an organic modifier like methanol or acetonitrile. jsmcentral.orgjsmcentral.orggoogle.com |

| Detector | Refractive Index Detector (RID) or UV-Vis Detector at low wavelength (e.g., 210 nm). jsmcentral.orgjsmcentral.org |

| Flow Rate | Typically around 1.0 mL/min. jsmcentral.orgjsmcentral.org |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides information about the crystal lattice, unit cell dimensions, and the spatial arrangement of atoms.

Advanced Optical Activity Measurements for Stereochemical Characterization

Optical activity is a key property of chiral molecules, such as calcium lactobionate, and refers to their ability to rotate the plane of polarized light. solubilityofthings.com This property is fundamental to confirming the compound's stereochemical identity, as enantiomers rotate light in equal but opposite directions. purdue.edulibretexts.org

The measurement is performed using a polarimeter, and the result is expressed as the specific rotation [α]. For calcium lactobionate, the specific rotation is a characteristic physical constant that confirms the correct stereoisomeric form derived from D-galactose and D-gluconic acid. Historical research has reported a specific rotation value for a water solution of crystalline calcium lactobionate.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Rotation [α]D | +23.7° | Measured in an aqueous solution. scispace.com |

This dextrorotatory value is a critical quality attribute, ensuring that the correct and biologically relevant stereoisomer of the compound has been produced.

Stability and Degradation Kinetics of Calcium Lactobionate

Environmental Stability Studies Under Controlled Conditions

Comprehensive studies have been conducted to determine the stability of calcium lactobionate (B10762962) when subjected to different environmental factors, including pH, heat, oxidation, and light.

Influence of pH on Calcium Lactobionate Stability and Hydrolysis

The stability of calcium lactobionate is notably dependent on the pH of its environment. In aqueous solutions, the compound is generally stable within a pH range of 6.0 to 8.0. The official monograph for calcium lactobionate specifies a pH range of 5.4 to 7.4, and during stability studies, the pH values for the salt form samples were consistently measured between 6.0 and 7.0. sci-hub.se Hydrolysis, the chemical breakdown of the compound due to reaction with water, is more likely to occur in acidic conditions, particularly at a pH below 4.0. However, in forced degradation stress tests, calcium lactobionate, along with other lactobionate salts, demonstrated stability under both acidic and alkaline conditions, suggesting a degree of resilience to pH fluctuations over short periods. sci-hub.senih.gov During its bioproduction, the pH is typically maintained around 6.4 to facilitate the formation of the salt and preserve catalytic activity. sci-hub.se

Thermal Stability and Degradation Pathways at Elevated Temperatures

Thermal stress tests indicate that calcium lactobionate is stable at moderately elevated temperatures, such as 60°C and 80°C. sci-hub.senih.gov The compound is known to be hygroscopic, and thermogravimetric analysis (TGA) has identified a weight loss corresponding to the release of water molecules from the hydrated form at temperatures between 90°C and 150°C. Significant thermal degradation begins at higher temperatures. The decomposition temperature for calcium lactobionate is consistently reported to be approximately 190°C. chemicalbook.comlookchem.com Above 150°C, thermal degradation can lead to the formation of byproducts such as lactobiono-δ-lactone.

Oxidative Stability and Susceptibility to Reactive Species

Calcium lactobionate shows susceptibility to degradation in the presence of strong oxidizing agents. Studies have confirmed that its degradation is evident when exposed to reactive species like hydrogen peroxide. sci-hub.senih.govresearchgate.net The kinetic profile of this oxidative degradation for lactobionate salts follows a zero-order reaction model. sci-hub.senih.govresearchgate.net This process leads to the formation of specific degradation products through oxidative decarboxylation. sci-hub.senih.gov

Photostability Assessment Under UV Light Exposure

Forced degradation studies that included exposure to ultraviolet (UV) light have been performed to assess the photostability of calcium lactobionate. The results from these stress tests indicate that calcium lactobionate is stable upon UV light exposure. sci-hub.senih.govresearchgate.net While it is often recommended to store the compound in cool, dark conditions due to its hygroscopic nature, specific tests show it does not readily degrade under direct UV irradiation. sci-hub.senih.gov

Identification and Characterization of Degradation Products

The degradation of calcium lactobionate under certain stress conditions leads to the formation of identifiable byproducts.

Formation of Lactobiono-δ-lactone and Other Byproducts

The primary degradation product formed under both thermal and oxidative stress is lactobiono-δ-lactone. This intramolecular ester is formed when lactose (B1674315) is oxidized, and it exists in equilibrium with lactobionic acid in aqueous solutions. nist.gov While the stable calcium salt does not readily degrade under normal conditions, thermal degradation above 150°C or oxidation with agents like hydrogen peroxide can yield lactobiono-δ-lactone. sci-hub.senih.gov

In addition to the lactone, other byproducts have been identified. Mass spectrometry analysis of the main product resulting from oxidative degradation with hydrogen peroxide suggests a molecular formula of C₁₁H₂₀O₁₀. sci-hub.senih.govresearchgate.net This indicates that the degradation pathway involves oxidative decarboxylation, where a carboxyl group is removed from the molecule. nih.govresearchgate.net

Elucidation of Chemical Structures of Degradants

The degradation of calcium lactobionate can be initiated by various factors, including heat and strong oxidizing agents, leading to the formation of several distinct chemical entities. mubychem.com Under conditions of thermal stress, such as heating above 150°C, calcium lactobionate is known to undergo degradation to form lactobionic δ-lactone. In the event of combustion or exposure to fire, the compound decomposes into more basic components, primarily carbon oxides and calcium oxide. mubychem.comanmol.org

Forced degradation studies, particularly those involving strong oxidizing agents like hydrogen peroxide, reveal a different degradation pathway. sci-hub.senih.gov Mass spectrometry analysis of the principal degradation product under these oxidative conditions indicates a molecular formula of C₁₁H₂₀O₁₀. nih.govresearchgate.net This suggests that the degradation proceeds via oxidative decarboxylation. nih.govresearchgate.net While calcium lactobionate itself is generally stable under a range of acidic and alkaline pH conditions, its degradation is markedly evident in the presence of hydrogen peroxide. sci-hub.senih.gov

The primary identified degradants of calcium lactobionate under different stress conditions are summarized in the table below.

| Stress Condition | Degradation Product | Chemical Formula | Degradation Pathway |

| Thermal Stress (>150°C) | Lactobionic δ-lactone | C₁₂H₂₀O₁₁ | Intramolecular Esterification |

| Oxidative Stress (H₂O₂) | Product of Oxidative Decarboxylation | C₁₁H₂₀O₁₀ | Oxidative Decarboxylation |

| Combustion | Carbon Oxides & Calcium Oxide | COₓ & CaO | Complete Decomposition |

Kinetic Modeling of Calcium Lactobionate Degradation Reactions

Determination of Reaction Order and Rate Constants (e.g., Zero-order, Second-order kinetics)

Kinetic modeling of degradation reactions provides a quantitative understanding of the rate at which a compound breaks down. libretexts.org In a zero-order reaction, the rate of degradation is constant and independent of the concentration of the reactant. libretexts.org Studies on the degradation of lactobionate salts, including calcium lactobionate, in the presence of hydrogen peroxide have shown that the degradation kinetic profile follows a zero-order reaction model. nih.govresearchgate.netresearchgate.net

This is in contrast to its parent acid, lactobionic acid, which exhibits second-order kinetics under the same oxidative conditions. sci-hub.senih.govresearchgate.net The determination of the reaction order is crucial for predicting the stability and shelf-life of a substance under specific conditions. cutm.ac.in While the specific rate constants (k) for calcium lactobionate degradation are not extensively detailed in the reviewed literature, the identification of the reaction order provides a foundational model for its kinetic behavior.

The table below summarizes the kinetic modeling findings for the oxidative degradation of calcium lactobionate.

| Reactant | Stress Condition | Reaction Order | Kinetic Model Description |

| Calcium Lactobionate | Oxidative (Hydrogen Peroxide) | Zero-order | Rate of degradation is independent of the reactant's concentration. nih.govresearchgate.net |

Long-Term and Accelerated Stability Profiling for Material Applications

Stability profiling is essential for determining the shelf-life and appropriate storage conditions for a material. cutm.ac.in This involves both long-term studies under normal storage conditions and accelerated studies under stressed conditions to predict stability over a longer period. europa.eu

Calcium lactobionate has been subjected to both long-term and accelerated stability studies to assess its suitability for various applications. sci-hub.seresearchgate.net In these studies, the compound was found to be stable over a six-month period under both accelerated conditions (40°C and 75% relative humidity [RH]) and long-term conditions (30°C and 75% RH). sci-hub.senih.gov During these evaluations, only minor variations in pH were observed, and the white powder appearance of the salt was maintained. sci-hub.se A slight increase in moisture content (approximately 2.45%) was noted under these conditions, indicating some hygroscopic behavior. sci-hub.se Furthermore, the compound demonstrated stability against UV light exposure and at temperatures of 60°C and 80°C in the absence of other stressors. sci-hub.seresearchgate.net

In the context of material applications, such as in functional foods, the stability of calcium lactobionate is a key factor. For instance, studies on its use in cottage cheese have shown that it can be degraded by lactic acid bacteria. uniovi.es To enhance its stability and prevent premature degradation in such a matrix, microencapsulation has been explored as a protective method. uniovi.es This technique creates a physical barrier around the calcium lactobionate, preserving it from microbial consumption while allowing for its release under specific digestive conditions. uniovi.es

The parameters and findings from representative stability studies are outlined in the following table.

| Study Type | Storage Conditions | Duration | Key Findings | Citations |

| Accelerated Stability | 40°C ± 2°C, 75% ± 5% RH | 6 Months | Stable; no significant degradation observed. | sci-hub.senih.govresearchgate.net |

| Long-Term Stability | 30°C ± 2°C, 75% ± 5% RH | 6 Months | Stable; no significant degradation observed. | sci-hub.senih.govresearchgate.net |

| Forced Degradation (Thermal) | 60°C and 80°C | Not Specified | Stable in the absence of other stressors. | sci-hub.seresearchgate.net |

| Forced Degradation (Light) | UV Light Exposure | Not Specified | Stable. | sci-hub.seresearchgate.net |

Mechanisms of Action in Non Clinical Biological and Physicochemical Systems

Metal Ion Chelation and Complexation Properties

Chelation is a significant characteristic of calcium lactobionate (B10762962), involving the formation of stable, ring-like complexes with metal ions. This property influences the behavior of these ions in biological and chemical systems.

Calcium lactobionate is a salt derived from lactobionic acid, a sugar acid. In solution, it can dissociate, but it also exhibits the ability to form complexes with calcium ions. This interaction is crucial for increasing the solubility of calcium in aqueous solutions. The lactobionate molecule, with its multiple hydroxyl and carboxyl groups, can effectively bind to calcium ions, preventing them from precipitating out of solution.

The formation of these soluble complexes is a key feature of its mechanism. Electrochemical studies have determined the association constants for calcium binding to lactobionate, quantifying the strength of this interaction. This sequestration of calcium ions is important in various applications where maintaining calcium in a bioavailable and soluble form is necessary. For instance, the solubility of calcium lactate (B86563) is significantly increased in the presence of sodium lactobionate.

Table 1: Solubility of Calcium Salts in the Presence of Sodium Lactobionate

| Calcium Salt | Concentration of Sodium Lactobionate | Increase in Solubility |

|---|---|---|

| Calcium L-lactate | 0.50 M | 37% |

| Calcium D-gluconate | 0.50 M | 85% |

Beyond calcium, lactobionic acid, the parent acid of calcium lactobionate, is an efficient chelating agent for various other polyvalent cations. Studies have demonstrated its ability to form stable complexes with metal ions such as manganese (Mn), copper (Cu), and iron (Fe). The stability of these complexes is often significantly higher than those formed by similar sugar acids, which is attributed to secondary interactions between the protonated hydroxyl groups of the lactobionate molecule and the metal ions.

Research comparing the chelating properties of lactobionic acid with other compounds has highlighted its effectiveness. For instance, the stability constants of copper complexes with lactobionate are substantially higher than those with galacturonic acid, despite similar coordination modes. This strong chelation capacity is relevant in contexts where the control of metal ion activity is important.

The chelation of metal ions by lactobionate has a significant impact on their bioreactivity and the dynamics of the systems in which they are present. By forming stable complexes, lactobionate can modulate the catalytic activity of metal ions in various chemical and biological reactions. For example, the chelation of iron and copper can reduce their participation in Fenton-like reactions, which generate harmful reactive oxygen species.

In the context of lipid peroxidation, iron(III) and copper(II) chelates of lactobionate have been shown to produce significantly less peroxidation compared to simple ferrous and cupric salts. This demonstrates how chelation can alter the pro-oxidant potential of these metals. The ability to sequester metal ions also influences their bioavailability and transport within biological systems, thereby affecting a wide range of cellular and physiological processes.

Antioxidant Mechanisms at the Molecular and Cellular Level

Calcium lactobionate also exhibits antioxidant properties, which are primarily related to its ability to scavenge free radicals and protect against oxidative damage.

Lactobionic acid has been identified as a scavenger of reactive oxygen species (ROS), with a particular efficacy against the highly reactive hydroxyl radical (•OH). Hydroxyl radicals are among the most damaging ROS and can react with a wide variety of biomolecules, leading to cellular damage. The antioxidant mechanism of lactobionic acid involves the donation of hydrogen atoms from its numerous hydroxyl groups to neutralize these free radicals.

The chelation of divalent metal ions by compounds like lactobionate can enhance their hydroxyl radical scavenging activity. By binding metal ions such as Fe(II), lactobionate can inhibit the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Table 2: Effect of Divalent Metal Ion Chelation on Radical Scavenging Activity

| Radical Species | Effect of Chelation with Divalent Metal Ions (e.g., Ca2+, Mg2+, Mn2+, Zn2+) |

|---|---|

| Superoxide Radical | Remarkably enhanced scavenging activity |

| Hydroxyl Radical | Noticeably higher scavenging activity |

The antioxidant properties of lactobionic acid have been demonstrated in various in vitro and ex vivo models. Studies have shown that it can protect cells and tissues from oxidative damage induced by various stressors. For instance, in models of Parkinson's disease, probiotic formulations have been shown to counteract the detrimental effects of oxidative stress, suggesting a protective role against oxidative damage.

In ex vivo models, the application of antioxidants has been shown to protect against inflammation and cellular damage induced by agents like hydrogen peroxide. The ability of lactobionate to both scavenge free radicals directly and to chelate pro-oxidant metal ions contributes to its protective effects in these experimental systems. These findings highlight the potential of lactobionate to mitigate oxidative stress at the tissue level.

Osmotic and Colloidal Properties in Cellular and Tissue Environments

Calcium lactobionate, primarily through its lactobionate anion, plays a crucial role as an osmotic agent in preservation solutions used for the hypothermic storage of organs and cells. nih.gov During hypothermia (typically 2-8°C), the metabolic activity of cells is significantly reduced. plos.org This leads to the dysfunction of temperature-dependent ion pumps, such as Na+/K+-ATPase, which are essential for maintaining cellular ion balance. nih.govmdpi.com The failure of these pumps results in an intracellular accumulation of sodium and chloride ions and a loss of potassium, leading to an osmotic influx of water and subsequent cellular edema or swelling. nih.govmdpi.commdpi.com This swelling can cause irreversible cell injury and compromise the viability of the stored tissue or organ. nih.gov

To counteract this, metabolically inert and impermeant solutes are added to preservation media to increase the osmolarity of the extracellular environment, thereby preventing the net influx of water. nih.govmdpi.com Lactobionate is a large, anionic sugar molecule that is unable to readily cross the cell membrane at low temperatures. nih.govnih.gov Its presence in high concentrations in solutions like the University of Wisconsin (UW) solution helps to balance the intracellular colloid pressure, effectively preventing the cellular swelling that would otherwise occur during cold ischemia. nih.gov The use of large, impermeant anions like lactobionate as an alternative to chloride has been shown to improve outcomes in organ preservation, suggesting mechanisms beyond simple water gain limitation may be involved. nih.gov

The effectiveness of various solutions in preventing cellular damage during cold storage highlights the importance of osmotic support. For instance, studies comparing different storage fluids for mesenchymal stromal cells (MSCs) show that solutions must be formulated to minimize cold-induced ionic perturbation and prevent osmotic stress. mdpi.comnih.gov

Table 1: Comparison of Components in Organ Preservation Solutions

| Component | University of Wisconsin (UW) Solution | Celsior Solution | St. Thomas' Hospital Solution |

|---|---|---|---|

| Primary Osmotic Agent | Lactobionate, Raffinose (B1225341) | Lactobionate, Mannitol | Glucose |

| Key Electrolytes | K+, Na+, Mg2+ | K+, Na+, Mg2+, Ca2+ | K+, Na+, Mg2+, Ca2+ |

| Antioxidants | Allopurinol, Glutathione | Glutathione | Not specified as primary |

| ATP Precursor | Adenosine | Not specified as primary | Not specified as primary |

| Primary Application | Universal for multiple organs | Heart, Lung, other abdominal organs | Cardioplegia |

This table is a simplified representation based on components discussed in cited literature. nih.govnih.gov

The composition of preservation solutions is designed to mitigate these effects. The University of Wisconsin (UW) solution, which contains lactobionate, was developed to prevent edema, supplement ATP precursors, and provide antioxidant defense. nih.gov The replacement of chloride with lactobionate is a key feature. nih.gov While the exact mechanism of how lactobionate enhances membrane integrity is complex, it is thought that as a large, impermeant anion, it helps to stabilize the cell membrane by minimizing ionic shifts and the associated membrane depolarization. mdpi.com Some research suggests that citrate, another component in some solutions, may support membrane integrity through the chelation of magnesium; lactobionate's large molecular structure and anionic nature may provide a similar stabilizing effect on the membrane's external surface. nih.gov By preventing detrimental cation accumulation and maintaining a more stable ionic environment, lactobionate helps preserve the structural and functional integrity of cells during the prolonged stress of cold ischemia. nih.gov

Interactions with Microbial Systems (Excluding Pathogenicity or Therapeutic Use)

Calcium lactobionate exhibits prebiotic properties, primarily attributed to the lactobionate component. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. nih.gov Lactobionic acid, the conjugate acid of lactobionate, can be metabolized by the microflora of the gastrointestinal tract. mdpi.com Studies have shown that calcium supplementation, in general, can modify the gut microbiome composition, often promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.govbeginrebirth.comdovepress.com

The combination of calcium with prebiotics like inulin (B196767) or galactooligosaccharides (GOS) has been observed to enhance the populations of beneficial Bifidobacterium. nih.govbeginrebirth.com Lactobionate itself acts as a prebiotic, promoting the growth of probiotic microorganisms. mdpi.com For example, Lactobacillus paracasei has been shown to utilize lactobionic acid as a sole carbon source. mdpi.com The fermentation of such prebiotics by beneficial bacteria like Bifidobacterium leads to the production of short-chain fatty acids (SCFAs), which play a role in maintaining gut health. rsc.orgnih.gov While many studies focus on prebiotics like inulin, the fundamental mechanism of promoting beneficial microbial growth applies to other non-digestible carbohydrates like lactobionate. nih.govmdpi.com

Table 2: Effects of Calcium and Prebiotics on Gut Microbiota

| Intervention | Observed Effect on Gut Microbiota | Reference |

|---|---|---|

| Calcium Supplementation | Can alter gut bacteria composition and promote beneficial bacteria like Lactobacillus and Akkermansia. | beginrebirth.com |

| Calcium with Galactooligosaccharides (GOS) | Increased populations of beneficial Bifidobacterium. | beginrebirth.com |

| Inulin (Prebiotic) | Consistently demonstrates an increase in the abundance of Bifidobacterium. | nih.gov |

| Lactobionic Acid (LBA) | Can be metabolized by gastrointestinal microflora and promotes the growth of probiotic microorganisms. | mdpi.com |

A defining characteristic of a prebiotic compound is its resistance to digestion by host enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be utilized by the microbiota. mdpi.com Lactobionic acid (LBA), the anionic component of calcium lactobionate, is resistant to human digestive enzymes. mdpi.com This resistance ensures that it is not absorbed in the small intestine and is available as a substrate for fermentation by the gut microbiota in the large intestine. mdpi.com

The process of microbial fermentation in the gut breaks down non-digestible fibers into various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. rsc.orgnih.gov The specific SCFAs produced can depend on the type of prebiotic substrate and the composition of the individual's gut microbiome. rsc.org For instance, in vitro studies using different calcium salts combined with inulin showed varied SCFA production profiles. rsc.org The resistance of lactobionate to digestion and its subsequent availability for fermentation underscore its function as a prebiotic, providing a carbon source for beneficial colonic bacteria. mdpi.com

Receptor Binding and Targeted Delivery Mechanisms

The potential for calcium lactobionate to be involved in receptor binding and targeted delivery systems stems from the galactose moiety within the lactobionate structure. The asialoglycoprotein receptor (ASGPR), a C-type lectin, is abundantly and specifically expressed on the surface of hepatocytes in the liver. jneonatalsurg.comnih.gov This receptor's primary function involves the binding and clearance of circulating glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues. nih.gov

Given that lactobionate is a disaccharide of galactose and gluconic acid, its terminal galactose unit makes it a potential ligand for the ASGPR. This principle is the basis for developing liver-targeted drug delivery systems, where conjugating a therapeutic agent to a galactose-containing molecule can facilitate its selective uptake by hepatocytes via ASGPR-mediated endocytosis. jneonatalsurg.comnih.gov While direct studies detailing the specific binding kinetics of calcium lactobionate to ASGPR are not prevalent in the initial search results, the underlying mechanism of galactose recognition by this receptor is well-established. nih.govnih.gov The binding of ligands to the ASGPR is a calcium-dependent process. jneonatalsurg.comnih.gov

This targeting mechanism is being explored for various therapeutic and diagnostic applications, from delivering gene therapies to hepatocyte imaging. jneonatalsurg.comnih.gov The capacity of the ASGPR system can be saturated at higher doses of a targeted agent, which is a critical consideration in the design of such delivery systems. nih.gov Therefore, the galactose component of lactobionate provides a strong theoretical basis for its potential use in targeting hepatocytes through the ASGPR, although this application is distinct from its role in preservation solutions or as a simple nutrient.

Affinity for Asialoglycoprotein (ASGPR) Receptors on Hepatic Cells

The specific targeting of hepatic cells by calcium lactobionate is fundamentally linked to the high affinity of its lactobionate moiety for the asialoglycoprotein receptor (ASGPR). nih.gov The ASGPR is a C-type lectin, meaning its carbohydrate-binding activity is dependent on calcium. wikipedia.orgnih.gov This receptor is predominantly expressed on the surface of hepatocytes, with as many as 500,000 binding sites per cell, and is minimally found on extra-hepatic cells, making it an ideal target for liver-specific therapeutic strategies. nih.govnih.gov

The primary function of ASGPR is to recognize, bind, and clear circulating glycoproteins from which the terminal sialic acid residue has been removed, thereby exposing galactose or N-acetylgalactosamine (GalNAc) residues. wikipedia.orgnih.gov The lactobionate molecule contains a terminal galactose unit, which serves as a natural ligand for the ASGPR. nih.govnewresearchjournal.com The interaction occurs at the receptor's carbohydrate recognition domain (CRD), where calcium ions facilitate the proper positioning and formation of hydrogen bonds between the hydroxyl groups of the galactose and the receptor. wikipedia.org This high-affinity binding event triggers clathrin-mediated endocytosis, a process where the receptor-ligand complex is internalized into the hepatocyte. nih.govnih.gov

The affinity of ligands for the ASGPR is influenced by several factors, most notably the type of sugar and the number of binding moieties. Research indicates that GalNAc exhibits a 10 to 60-fold higher affinity for the receptor compared to galactose. nih.gov Furthermore, a phenomenon known as the "cluster effect" demonstrates that multivalent ligands, which present multiple sugar residues, have a dramatically increased binding affinity. For example, triantennary (three-branched) oligosaccharides can bind with a 106-fold greater affinity than their monovalent counterparts. nih.gov

Factors Influencing Ligand Affinity for Asialoglycoprotein Receptor (ASGPR)

| Factor | Description | Impact on Affinity | Reference |

|---|---|---|---|

| Ligand Type | The specific terminal sugar residue exposed for binding. | N-acetylgalactosamine (GalNAc) shows significantly higher affinity than Galactose (Gal). | nih.gov |

| Valency (Cluster Effect) | The number of sugar residues presented by the ligand to the receptor. | Affinity increases dramatically with the number of branches (e.g., triantennary > monoantennary). A triantennary ligand can increase affinity by a factor of 106. | nih.gov |

| Calcium Concentration | ASGPR is a C-type lectin, requiring Ca2+ for binding. | Binding is calcium-dependent; the ion is essential for the interaction between the receptor's CRD and the ligand. | wikipedia.orgresearchgate.net |

Implications for Carrier Systems in Research Applications

The specific and high-affinity interaction between lactobionic acid (LBA) and the asialoglycoprotein receptor has been extensively exploited in biomedical research to develop sophisticated carrier systems for targeted delivery to the liver. nih.govnewresearchjournal.com By functionalizing various nanocarriers with LBA, researchers can steer therapeutic or diagnostic agents directly to hepatocytes, enhancing efficacy while potentially reducing systemic side effects. newresearchjournal.com This strategy is particularly prominent in the development of treatments for liver diseases, most notably hepatocellular carcinoma (HCC), where ASGPR is often overexpressed. tandfonline.com

A diverse range of nanoplatforms have been conjugated with LBA to achieve liver-specific targeting. These include liposomes, dendrimers, micelles, and other nanoparticles. nih.govacs.org These LBA-modified carriers are designed to encapsulate active agents such as chemotherapeutics (e.g., doxorubicin (B1662922), oxaliplatin), gene therapies, or imaging agents. newresearchjournal.comtandfonline.comacs.org

Research findings have consistently demonstrated the effectiveness of this targeting approach. For instance, a study using oxaliplatin-loaded liposomes coupled with LBA showed a significantly higher uptake by the BEL7402 HCC cell line compared to non-coupled liposomes. tandfonline.com Subsequent organ distribution studies confirmed that the LBA-conjugated liposomes led to a greater accumulation of the drug within tumor tissue. tandfonline.com Similarly, multifunctional dendrimers modified with LBA have been developed for the targeted delivery of doxorubicin to liver cancer cells. acs.org Further refinement of these systems, such as the inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the LBA ligand and the dendrimer, has been shown to improve both targeting and therapeutic efficiency. acs.org The versatility of LBA as a targeting ligand has established it as a cornerstone in the design of next-generation nanocarriers for the diagnosis and treatment of hepatic diseases. nih.govresearchgate.net

Examples of Lactobionic Acid (LBA)-Based Carrier Systems in Research

| Carrier System | Encapsulated Agent | Target | Key Research Finding | Reference |

|---|---|---|---|---|

| Liposomes | Oxaliplatin | Hepatocellular Carcinoma (HCC) | LBA-coupled liposomes showed significantly enhanced tumor uptake compared to uncoupled liposomes or free drug in BEL7402 HCC cells. | tandfonline.com |

| PAMAM Dendrimers | Doxorubicin (DOX) | Liver Cancer Cells | LBA-modified dendrimers specifically inhibited the growth of target cells. The inclusion of a PEG spacer enhanced targeting and therapeutic efficacy. | acs.org |

| Polymeric Nanocapsules | Pterostilbene | Hepatocellular Carcinoma (HCC) | Dual-targeting with folic acid and LBA resulted in an IC50 value 20 times lower than the unencapsulated drug on HepG2 cells due to enhanced cellular uptake. | nih.gov |

| General Nanoparticles | Chemotherapeutics, Gene Drugs | Hepatocellular Carcinoma (HCC) | LBA-based nanodelivery systems demonstrate recognition specificity and high therapeutic efficiency for delivering agents to hepatocytes. | nih.govnewresearchjournal.com |

Research Applications in Advanced Materials and Biopreservation Technologies

Organ and Tissue Preservation Solutions Research

Calcium lactobionate (B10762962) is a key ingredient in several organ preservation solutions, most notably the University of Wisconsin (UW) solution, which is considered a gold standard for the preservation of abdominal organs. ectrx.orgatamanchemicals.com Its contributions are primarily linked to its function as an osmotic agent and its ability to chelate certain ions.

Formulation and Optimization of Calcium Lactobionate-Containing Preservation Media (e.g., Wisconsin Solution Analogs)

The development of effective organ preservation solutions is founded on minimizing cellular injury during ischemia and reperfusion. pulsus.com The University of Wisconsin (UW) solution was a transformative development in organ preservation, formulated to counteract cell swelling, provide precursors for ATP synthesis, and defend against oxidative damage. pulsus.comoatext.com Lactobionate, along with raffinose (B1225341), was introduced as a metabolically inert, large molecular weight anion that acts as an impermeable osmotic agent to prevent the cellular edema that occurs during hypothermic storage. pulsus.comfrontiersin.orgcecentral.comnih.gov

The composition of UW solution and its analogs, such as Celsior and IGL-1, highlights the strategic inclusion of lactobionate. pulsus.comoatext.com In UW solution, lactobionate (100 mmol/L) provides osmotic support and is believed to suppress hypothermia-induced cell swelling. ectrx.orgwjgnet.com Beyond its osmotic function, lactobionate also acts as a chelator of calcium and iron ions. oatext.com This chelating action is crucial as it can limit the activity of calcium-dependent enzymes like proteases and phospholipases that contribute to cell degradation and can mitigate oxidative damage during reperfusion by binding iron. oatext.com

Celsior solution is an extracellular-type fluid that combines the osmotic principles of UW solution, using lactobionate and mannitol, with the potent buffering capacity of histidine from HTK solution. pulsus.comresearchgate.netengineering.org.cn Similarly, IGL-1 solution is inspired by the principles of both UW and Celsior solutions. oatext.com The optimization of these solutions often involves balancing ionic concentrations, osmotic agents, and protective additives to enhance preservation outcomes for different organs. nih.gov For instance, while UW solution is an intracellular-type solution with high potassium and low sodium, Celsior is an extracellular-type with higher sodium content. ectrx.orgpulsus.com

Table 1: Composition of Key Lactobionate-Containing Organ Preservation Solutions

| Component | University of Wisconsin (UW) Solution | Celsior Solution |

| Primary Osmotic Agents | Lactobionate (100 mmol/L), Raffinose (30 mmol/L), Hydroxyethyl (B10761427) Starch (5%) | Lactobionate, Mannitol |

| Key Buffer | Phosphate (B84403) | Histidine |

| Primary Antioxidant | Glutathione (reduced), Allopurinol | Glutathione (reduced) |

| ATP Precursor | Adenosine (5 mmol/L) | Not specified |

| Ionic Profile | High Potassium (125 mEq/L), Low Sodium (29 mEq/L) | High Sodium, Low Potassium |

| Primary Application | Abdominal Organs (Liver, Pancreas, Kidney) ectrx.orgpulsus.com | Heart, Lung, Liver, Kidney ectrx.orgpulsus.comengineering.org.cn |

Efficacy in Preserving Viability and Functionality of Isolated Organs and Tissues (e.g., Heart Transplants, Hepatocytes)

Research has demonstrated the efficacy of lactobionate-containing solutions in maintaining the viability and function of various organs and isolated cells.

In heart transplantation studies, solutions containing lactobionate have shown superior preservation compared to other formulations. nih.gov A study on rabbit heterotopic heart transplants found that after 6 hours of storage, UW solution and a simplified, calcium-free, lactobionate-enriched analog (C solution) provided better preservation than St. Thomas' Hospital solution. nih.gov Hearts preserved in the lactobionate solutions exhibited lower diastolic pressures and higher developed pressure post-reperfusion. nih.gov Supplementing a standard cardioplegic solution with lactobionate also resulted in significantly less water gain and better recovery of compliance in isolated rat hearts after 4 and 8 hours of cold storage. nih.gov This suggests lactobionate may have protective effects beyond its osmotic properties, possibly involving calcium chelation that limits contracture. nih.gov However, some research cautions against adding calcium to UW solution for long-term myocardial preservation, as it can increase enzyme release and signs of ventricular contracture despite improving intercellular junction integrity. um.es

For liver preservation, lactobionate is a crucial component. The UW solution is widely applied for the conservation of abdominal organs, including the liver. ectrx.org Studies on isolated hepatocytes, the primary cells of the liver, show that preservation solutions rich in potassium and lactobionate significantly improve viability and mitochondrial membrane potential after 14 days of cold storage compared to standard culture media. researchgate.net Lactobionic acid, a component of UW solution, can chelate calcium ions, which influences the cation distribution between the solution and the cell cytoplasm during hypothermic preservation. conicet.gov.ar The use of UW solution for cryopreserving isolated hepatocytes is considered a gold standard, with lactobionate and raffinose acting as the principal cryoprotectants to suppress cell swelling. wjgnet.com

Table 2: Selected Research Findings on Calcium Lactobionate in Organ Preservation

| Organ/Tissue | Study Model | Preservation Solution | Key Findings | Reference |

| Heart | Rabbit Transplant | UW & UW-like (C solution) vs. St. Thomas' Hospital | UW and C solutions resulted in lower diastolic pressure and higher developed pressure after 6-hour storage. | nih.gov |

| Heart | Isolated Rat Heart | Lactobionate-Enriched Cardioplegic | Treated hearts gained less water and had better compliance recovery after 4 and 8 hours of storage. | nih.gov |

| Myocardium | Pig Heart Transplant | UW vs. UW + Calcium (2.4 mmol/L) | Calcium addition increased enzyme release (LDH, CK) and signs of ventricular contracture. | um.es |

| Hepatocytes | Isolated Rat Hepatocytes | Potassium- and Lactobionate-Rich Solution | Better viability and mitochondrial membrane potential after 14 days of cold storage vs. DMEM/F-12. | researchgate.net |

| Hepatocytes | Isolated Rat Hepatocytes | UW Solution +/- Calcium | Cold storage in UW with 1.5 mM Calcium and Taxol suppressed membrane blebbing and LDH release. | nih.gov |

Comparative Studies with Other Osmotic Buffers and Cryoprotectants

Calcium lactobionate's role has been evaluated in comparison to other osmotic agents and cryoprotectants. In organ preservation solutions, lactobionate, often used with raffinose or mannitol, serves to counteract the cell swelling induced by hypothermia. frontiersin.orgconicet.gov.ar Its large molecular size makes it an effective, impermeable osmotic agent. cecentral.com

Comparative studies have evaluated lactobionate-containing solutions like UW and Celsior against other formulations such as Histidine-Tryptophan-Ketoglutarate (HTK) solution. nih.govresearchgate.netengineering.org.cn While UW solution's viscosity, partly due to hydroxyethyl starch, can be a concern, the lower-viscosity Celsior solution combines lactobionate's osmotic effect with the buffering capacity of histidine. ectrx.orgengineering.org.cn Studies comparing Celsior to UW for kidney preservation have shown similar rates of delayed graft function and graft survival. researchgate.net For liver transplants, Celsior was found to be as effective as UW, with some data suggesting better recovery of biliary function in the Celsior group. researchgate.net

In the context of hepatocyte preservation, mannitol, lactobionate, and sucrose (B13894) are considered popular and effective additives for preventing edema. conicet.gov.ar The UW solution, with lactobionate as a principal cryoprotectant, is often the benchmark against which newer cryopreservation media, such as HypoThermosol (HTS), are tested. wjgnet.com

Development of Cell Culture Media Formulations

While extensively used in organ preservation, the direct application of calcium lactobionate in standard cell culture media formulations for routine cell propagation is less documented in the provided research. Cell culture media are complex environments where the concentration of ions like calcium is tightly regulated. sigmaaldrich.com Calcium levels in media can vary significantly, from 0 to 2 mM, depending on the cell type and whether the medium is serum-free. sigmaaldrich.com It plays a critical role in cell attachment, signaling, and morphology. sigmaaldrich.com

The primary role of lactobionate in biopreservation is osmotic support and ion chelation, which is critical for cells under the stress of cold storage. wjgnet.comconicet.gov.ar Some specialized preservation media for cells and tissues, which can be considered a type of culture medium for storage, are based on organ preservation solution principles. For instance, a medium used for cold storage of human hepatocytes and other tissues has properties attributed to amino acids that prevent hypoxic injury, a risk in thick tissue slices. researchgate.net The development of new culture formulas for stem cells has also involved modifying media with antioxidants and adjusting calcium concentrations to enhance proliferation and reduce aging. mdpi.com While calcium lactobionate itself is not specified as a standard component, the principles of controlling ionic balance and protecting against stress are paramount, similar to its role in preservation solutions.

Encapsulation and Delivery Systems in Material Science

In material science, calcium lactobionate is being researched for its utility in creating protective encapsulation and delivery systems, particularly for bioactive compounds.

Microencapsulation Strategies for Bioactive Compound Protection within Food Matrices (e.g., against microbial consumption)

Bioactive compounds, such as prebiotics, can be consumed or degraded by a food's own microflora during storage, reducing their intended health benefits. uniovi.esresearchgate.net Microencapsulation is a strategy developed to protect these compounds until they reach the gastrointestinal tract. uniovi.esresearchgate.net

Research has focused on designing lyophilized (freeze-dried) calcium lactobionate microparticles using various coating materials, including sodium caseinate, gelatin, gum arabic, and maltodextrin. uniovi.esresearchgate.net In one study, these microparticles were incorporated into cottage cheese, a food matrix with low water activity. uniovi.es The encapsulation proved successful in protecting the calcium lactobionate from being consumed by the lactic acid bacteria present in the cheese over the tested period. uniovi.es The study found that the diffusion of lactobionate to the particle surface and the penetration of bacteria into the microparticles were negligible. uniovi.es

The efficiency of encapsulation is a key metric in these studies. Microparticles made with sodium caseinate showed high encapsulation efficiency and effectively shielded the calcium lactobionate from microbial degradation. Digestibility tests confirmed that the encapsulated calcium lactobionate was successfully released under simulated gastric and intestinal conditions, demonstrating the potential of this protective system for use in functional foods. researchgate.net

Table 3: Microencapsulation of Calcium Lactobionate with Different Coating Materials

| Coating Material(s) | Key Finding | Encapsulation Efficiency (EE) | Source |

| Sodium Caseinate | High EE, effective protection against microbial degradation, good release in digestibility tests. | Not specified, but described as "high". | uniovi.esresearchgate.net |

| Gelatin | Tested as a potential coating material. | Good morphological properties. | uniovi.esresearchgate.net |

| Gum Arabic | Tested as a potential coating material; increasing its ratio in the coating can increase EE. | Good morphological properties. | uniovi.esresearchgate.net |

| Maltodextrin | Tested as a potential coating material. | Good morphological properties. | uniovi.esresearchgate.net |

Role as a Stabilizer or Carrier in Non-Biological Material Systems

Calcium lactobionate, the calcium salt of lactobionic acid, demonstrates potential as a stabilizer and carrier in various non-biological material systems. atamanchemicals.com Lactobionic acid itself is a versatile molecule, comprised of a polyhydroxy acid (gluconic acid) linked to a monosaccharide (galactose). atamanchemicals.com This structure, featuring multiple hydroxyl groups and a carboxylic acid function, allows for significant interaction with other materials, contributing to its stabilizing properties. atamanchemicals.comcaldic.com